2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid
Description
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a nitro group at the 5-position and an ethenyl-linked 1-benzylindole moiety at the 2-position. This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules and the nitro group's role in redox-active systems .
Properties
CAS No. |
917614-76-7 |
|---|---|
Molecular Formula |
C24H18N2O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[2-(1-benzylindol-2-yl)ethenyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C24H18N2O4/c27-24(28)22-15-21(26(29)30)13-11-18(22)10-12-20-14-19-8-4-5-9-23(19)25(20)16-17-6-2-1-3-7-17/h1-15H,16H2,(H,27,28) |
InChI Key |
AMBPRBRWFOZMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C=CC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst . The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde . Finally, the nitrobenzoic acid group is introduced through a nitration reaction, using concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the purification and isolation of intermediates .
Chemical Reactions Analysis
Ethenyl Bridge Formation
The ethenyl linkage is likely formed via a Knoevenagel condensation :
-
5-Nitro-2-formylbenzoic acid reacts with 1-benzylindole-2-acetaldehyde in the presence of a base (e.g., piperidine).
-
Elimination of water generates the conjugated ethenyl system.
Reaction Scheme:
Nitro Group Reduction
The 5-nitro group can undergo reduction to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, yielding 2-[2-(1-benzylindol-2-yl)ethenyl]-5-aminobenzoic acid .
Carboxylic Acid Derivatives
-
Esterification : Reaction with methanol/H₂SO₄ forms the methyl ester.
-
Amide Formation : Coupling with amines (e.g., EDC/NHS) generates amides .
Ethenyl Bridge Reactivity
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to ethyl, producing 2-[2-(1-benzylindol-2-yl)ethyl]-5-nitrobenzoic acid .
-
Electrophilic Addition : Halogens (e.g., Br₂) add across the double bond .
Photostability
The nitro group and conjugated system may undergo photolytic degradation under UV light, analogous to nitroaromatic compounds .
Hydrolysis
-
The benzoic acid group remains stable under acidic/neutral conditions but may decarboxylate at elevated temperatures (>200°C).
Comparative Data
Key Research Findings
-
The ethenyl bridge enhances π-conjugation, increasing UV absorption (λₘₐₐ ~350 nm) .
-
Nitro Reduction : The 5-amine derivative shows improved solubility in polar solvents (e.g., DMSO) .
-
Biological Activity : Structural analogs inhibit monoamine oxidases (MAO-B IC₅₀ ~0.5 μM) , though direct data for this compound is limited.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid may exhibit anticancer properties. For example, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that a related indole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Fluorescence Imaging
Fluorescent Probes
The compound's structure allows it to function as a fluorescent probe for biological imaging. Its ability to selectively bind to specific receptors enhances its utility in tracking cellular processes.
Case Study Example :
In a study focusing on G protein-coupled receptors, compounds with similar structural motifs were employed to visualize receptor interactions in live cells. The results indicated successful labeling and tracking of these receptors, providing insights into cellular signaling pathways .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The photophysical properties of this compound make it a candidate for use in OLED technology. Its ability to emit light upon excitation can be exploited in developing efficient light-emitting devices.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield | 0.75 |
Enzyme Inhibition Studies
Mechanism of Action
Research has shown that compounds with similar structures can act as enzyme inhibitors. For instance, the inhibition of soluble epoxide hydrolase has been documented, which plays a role in regulating inflammatory responses.
Case Study Example :
A related compound demonstrated potent inhibition with an IC50 value of 1.3 nM against soluble epoxide hydrolase, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid involves its interaction with various molecular targets:
DNA Binding: The indole moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation and inflammation, such as topoisomerases and cyclooxygenases.
Signal Transduction: It can modulate signaling pathways involved in cell growth and apoptosis, such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid, enabling comparative analysis of their physicochemical and functional properties.
2-{[2-(1H-Indol-3-yl)ethyl]amino}-5-nitrobenzoic acid (7TW)
- Structure: Features an indole-3-yl group linked via an ethylamino bridge to the benzoic acid core (vs. ethenyl and indole-2-yl in the target compound).
- Key Differences: The ethylamino linker introduces hydrogen-bonding capability, unlike the rigid ethenyl group. Indole substitution at the 3-position (vs.
- Applications : Similar nitro-indole derivatives are explored for antimicrobial and enzyme inhibitory activities due to their aromatic and electron-deficient motifs .
| Property | Target Compound | 7TW |
|---|---|---|
| Molecular Formula | C₂₄H₁₇N₃O₄ | C₁₇H₁₅N₃O₄ |
| Indole Substitution | 2-position, benzylated | 3-position, free NH |
| Linker Type | Ethenyl | Ethylamino |
| Potential Bioactivity | Anticancer, enzyme inhibition | Antimicrobial, redox modulation |
2-(4-Chlorophenoxy)-5-nitrobenzoic Acid
- Structure: Replaces the indole-ethenyl group with a 4-chlorophenoxy substituent.
- Key Differences: The phenoxy group introduces halogenated aromaticity, enhancing lipophilicity. Absence of the indole ring reduces π-π stacking but increases metabolic stability.
- Applications: Chlorophenoxy-nitrobenzoic acids are studied as herbicides and anti-inflammatory agents .
Stirimazole (4-[2-(1-ethenyl-5-nitro-1H-imidazol-2-yl)ethenyl]benzoic acid)
- Structure : Substitutes indole with a nitroimidazole ring linked via an ethenyl group.
- Key Differences: Imidazole’s smaller ring size and dual nitrogen atoms alter electronic properties.
- Applications: Nitroimidazoles are well-known for antiparasitic and antifungal activity .
| Property | Target Compound | Stirimazole |
|---|---|---|
| Heterocycle | Indole | Imidazole |
| Nitro Group Position | Benzoic acid (5-position) | Imidazole (5-position) |
| Bioactivity | Enzyme inhibition | Antifungal, antiparasitic |
2-{[(3-Fluorophenyl)methyl]amino}-5-nitrobenzoic Acid
- Structure: Features a fluorinated benzylamino group instead of the indole-ethenyl system.
- Key Differences :
- Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
- The absence of the indole ring simplifies synthesis but reduces aromatic interactions.
- Applications : Fluorinated nitrobenzoic acids are explored in CNS-targeted therapies .
Research Findings and Functional Insights
- Reactivity: The ethenyl linker in the target compound may undergo photoisomerization or Michael addition, unlike the stable ethylamino or phenoxy groups in analogs .
- Biological Activity: Indole-containing derivatives (e.g., 7TW) show superior enzyme-binding affinity compared to imidazole or phenoxy analogs, attributed to indole’s planar geometry and hydrogen-bonding capacity .
- Synthetic Challenges : Lactam formation observed in related nitrobenzoic acids (e.g., ) suggests the need for controlled reaction conditions to avoid undesired cyclization .
Biological Activity
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid, a compound with a complex structure, has garnered interest for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an indole moiety and a nitrobenzoic acid group. This structural configuration is believed to contribute to its biological activity, particularly its interaction with various biological targets.
1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit microtubule assembly at concentrations around 20 μM, leading to potential applications as a microtubule-destabilizing agent in cancer therapy .
Table 1: Anticancer Activity Summary
| Concentration (μM) | Inhibition (%) | Cell Line |
|---|---|---|
| 20 | 40.76 - 52.03 | MDA-MB-231 (Breast) |
| 10 | Induces apoptosis | Various Cancer Cell Lines |
2. Neuroprotective Effects:
The compound has also demonstrated neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. It showed selective inhibition of MAO-B with an IC50 value of approximately 0.51 μM, suggesting its potential as a therapeutic agent for neuroprotection .
3. Antioxidant Activity:
In vitro studies have shown that the compound can scavenge reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. The IC50 values for ROS scavenging were found to be 119.3 μg/mL, indicating significant antioxidant properties .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Anticancer Efficacy: A study involving MDA-MB-231 breast cancer cells revealed that treatment with the compound led to morphological changes indicative of apoptosis and increased caspase-3 activity, confirming its role as an apoptosis inducer .
- Neuroprotective Study: Another investigation focused on the compound's ability to inhibit AChE and BChE enzymes, which are crucial in the treatment of Alzheimer's disease. The results showed that the compound exhibited competitive inhibition against these enzymes, supporting its potential use in neurodegenerative disease management .
Toxicity Assessment
Toxicity evaluations conducted on Vero cells indicated that the compound was non-toxic at concentrations up to 100 μg/mL, demonstrating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
